Tert-butyl 4-bromo-2-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 271.15 g/mol. This compound is classified as an ester derived from benzoic acid, specifically featuring a tert-butyl group and a bromine atom at the para position relative to the carboxylate group. It appears as a yellow solid and is recognized for its potential applications in various chemical syntheses and biological studies .
Tert-butyl 4-bromo-2-methylbenzoate exhibits notable biological activities. It has been identified as a CYP1A2 inhibitor, which suggests potential applications in pharmacology related to drug metabolism and interactions. Its structure allows it to interact with biological systems, potentially affecting enzyme activity and metabolic pathways . Additionally, it has been noted for causing skin and eye irritation, indicating that safety precautions are necessary when handling this compound .
The synthesis of tert-butyl 4-bromo-2-methylbenzoate typically involves the following steps:
Tert-butyl 4-bromo-2-methylbenzoate finds utility in several fields:
Studies on tert-butyl 4-bromo-2-methylbenzoate have highlighted its interactions with various biological systems:
Tert-butyl 4-bromo-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Tert-butyl 3-bromo-5-formylbenzoate | 1018948-99-6 | 0.93 | Contains a formyl group instead of methyl. |
Tert-butyl 3,5-dibromobenzoate | 422569-46-8 | 0.91 | Has two bromine substituents at different positions. |
Ethyl 4-bromo-2-methylbenzoate | 220389-34-4 | 0.89 | Ethyl group replaces tert-butyl group. |
Methyl 4-(bromomethyl)benzoate | 2417-72-3 | 0.90 | Contains a bromomethyl group instead of bromo and tert-butyl. |
The unique feature of tert-butyl 4-bromo-2-methylbenzoate lies in its specific substitution pattern and functional groups, which influence its reactivity and biological activity compared to these similar compounds .
The development of tert-butyl 4-bromo-2-methylbenzoate represents a convergence of several key advances in organic chemistry that occurred throughout the twentieth century. The compound's structural features reflect the historical evolution of ester chemistry, particularly the development of tert-butyl protection strategies and aromatic halogenation methodologies. The tert-butyl ester functionality emerged as a crucial protecting group in organic synthesis due to its stability under basic conditions and selective cleavage under acidic conditions, making it invaluable for multi-step synthetic sequences.
The brominated aromatic framework of this compound builds upon the rich history of electrophilic aromatic substitution reactions, which were systematically developed throughout the early to mid-twentieth century. The specific substitution pattern observed in tert-butyl 4-bromo-2-methylbenzoate, featuring bromine at the para position relative to the carboxyl group and methyl substitution at the ortho position, reflects the directing effects that govern aromatic substitution reactions. These directing effects were first systematized in the early 1900s and have since become fundamental principles in aromatic chemistry.
The synthesis of substituted benzoic acid derivatives gained particular importance during the expansion of pharmaceutical research in the latter half of the twentieth century. As medicinal chemists sought to develop new therapeutic agents, the need for diverse aromatic building blocks became increasingly apparent. Compounds like tert-butyl 4-bromo-2-methylbenzoate emerged as valuable intermediates that could serve as scaffolds for further functionalization, enabling the construction of more complex molecular architectures required for drug development.
The registration of this compound with Chemical Abstracts Service number 445003-37-2 and molecular descriptor number MFCD08703427 reflects its recognition as a distinct chemical entity within the broader landscape of organic compounds. The systematic cataloging and characterization of such specialized building blocks has enabled the modern approach to combinatorial chemistry and high-throughput synthesis that characterizes contemporary pharmaceutical and materials research.
Tert-butyl 4-bromo-2-methylbenzoate belongs to the chemical class of aromatic esters, specifically representing a tri-substituted benzoate derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "benzoate" indicating the presence of a benzene ring bearing a carboxylate functional group. The modifying terms specify the positions and nature of the three substituents: the tert-butyl group attached to the carboxyl carbon through an ester linkage, the bromine atom at the 4-position of the aromatic ring, and the methyl group at the 2-position.
The molecular structure can be precisely described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C, which encodes the connectivity and stereochemistry of all atoms. The International Chemical Identifier string InChI=1S/C12H15BrO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 provides a unique identifier that facilitates database searches and computational analysis.
The compound exhibits several synonymous names that reflect different naming conventions and historical usage patterns. Alternative designations include "Benzoic Acid, 4-Bromo-2-Methyl-, 1,1-Dimethylethyl Ester" and "4-Bromo-2-Methyl-Benzoic Acid Tert-Butyl Ester". These variations demonstrate the multiple approaches to systematic nomenclature while maintaining consistency in the core structural description.
From a stereochemical perspective, tert-butyl 4-bromo-2-methylbenzoate contains no chiral centers, making it an achiral molecule with well-defined two-dimensional structure. The aromatic ring adopts a planar geometry, while the tert-butyl group assumes a tetrahedral arrangement around the quaternary carbon center. The ester linkage introduces a degree of conformational flexibility, allowing rotation around the carbon-oxygen bond that connects the aromatic ring to the tert-butyl group.
Tert-butyl 4-bromo-2-methylbenzoate occupies a strategically important position in synthetic organic chemistry due to its combination of reactive functional groups and protective elements. The compound serves as a versatile building block that enables multiple synthetic transformations while maintaining structural integrity through the use of the tert-butyl protecting group. This dual functionality makes it particularly valuable in multi-step synthetic sequences where selective reactivity is essential.
The bromine substituent at the 4-position provides a reactive site for various substitution and coupling reactions. The compound can participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing effect of the ester group activates the aromatic ring toward nucleophilic attack. Additionally, the bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Heck reactions, and other palladium-catalyzed transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the methyl group at the 2-position introduces both steric and electronic effects that influence the compound's reactivity profile. This substitution pattern creates a specific electronic environment around the reactive sites, directing the regioselectivity of subsequent transformations. The methyl group's electron-donating properties partially offset the electron-withdrawing effects of the ester and bromine substituents, creating a balanced reactivity that can be exploited for selective synthetic applications.
Research applications demonstrate the compound's utility in pharmaceutical intermediate synthesis. The combination of the protected carboxylic acid functionality and the reactive halogen provides chemists with the flexibility to construct complex molecular frameworks while maintaining the option to modify the carboxyl group at later stages of synthesis. This approach is particularly valuable in medicinal chemistry, where the carboxylic acid group often plays crucial roles in biological activity and pharmacokinetic properties.
The compound's structural features also make it suitable for materials science applications. The aromatic core can serve as a building block for polymer synthesis, while the ester functionality enables incorporation into larger macromolecular structures. The bromine substituent provides opportunities for post-polymerization modification, allowing for the introduction of additional functional groups or the creation of branched architectures.
Contemporary research involving tert-butyl 4-bromo-2-methylbenzoate reflects the compound's growing importance in multiple areas of chemical synthesis and materials development. Recent investigations have focused on optimizing synthetic methodologies for the compound's preparation and exploring new applications in pharmaceutical and materials research. The development of more efficient synthetic routes has become a priority, with researchers investigating both traditional organic synthesis approaches and newer methodologies such as flow chemistry and mechanochemical synthesis.
Flow synthesis methodologies have emerged as particularly promising approaches for the preparation of aromatic esters like tert-butyl 4-bromo-2-methylbenzoate. These continuous-flow processes offer advantages in terms of reaction control, scalability, and safety compared to traditional batch methods. The precise control over reaction conditions available in flow systems enables optimization of yields and selectivity while minimizing the formation of unwanted byproducts.
Recent developments in electromagnetic milling have introduced novel approaches to ester synthesis that could impact the preparation of compounds like tert-butyl 4-bromo-2-methylbenzoate. These solvent-free, mechanochemical methods offer environmental advantages and can enable transformations under milder conditions than traditional thermal processes. The application of such green chemistry principles aligns with current trends toward more sustainable synthetic methodologies.
Current medicinal chemistry research has identified tert-butyl 4-bromo-2-methylbenzoate as a valuable intermediate in the synthesis of bioactive compounds. The compound's structural features make it particularly suitable for the development of pharmaceutical agents targeting various therapeutic areas. The ability to selectively modify either the aromatic ring or the ester functionality provides medicinal chemists with multiple avenues for structure-activity relationship studies and lead optimization.
Materials science applications continue to expand, with researchers exploring the use of tert-butyl 4-bromo-2-methylbenzoate in the synthesis of functional polymers and advanced materials. The compound's combination of aromatic character and reactive substituents makes it an attractive monomer or cross-linking agent for specialty polymer applications. Recent studies have investigated its incorporation into polymer networks designed for specific mechanical or optical properties.
The commercial availability of tert-butyl 4-bromo-2-methylbenzoate from multiple suppliers indicates its established position in the research chemical market. Current pricing structures reflect the compound's specialized nature and synthetic complexity, with costs varying based on purity requirements and quantity. The availability of the compound in research quantities from global suppliers facilitates its use in academic and industrial research programs worldwide.
Irritant